2-Bromo-1-(3-chlorophenyl)ethanol

Description

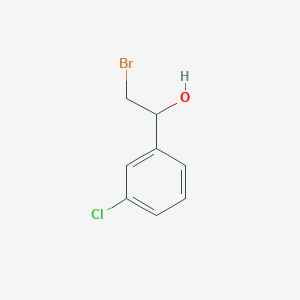

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQKRNANOICYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2 Bromo 1 3 Chlorophenyl Ethanol and Its Precursors

Synthesis of Key Haloketone Precursors

The primary precursor for 2-bromo-1-(3-chlorophenyl)ethanol is 2-bromo-1-(3-chlorophenyl)ethanone (B1584072). nih.gov This α-haloketone is synthesized through the bromination of a substituted acetophenone (B1666503).

α-Bromination of Substituted Acetophenone Derivatives (e.g., 2-Bromo-1-(3-chlorophenyl)ethanone)

The α-bromination of acetophenone derivatives is a fundamental reaction in organic synthesis. nih.gov This reaction can be achieved using various brominating agents and reaction conditions. For instance, 3'-chloroacetophenone (B45991) can be reacted with liquid bromine in a suitable solvent like glacial acetic acid to yield 2-bromo-1-(3-chlorophenyl)ethanone. The reaction mechanism under acidic conditions involves the protonation of the carbonyl group, followed by the attack of a bromine anion on the α-carbon to form an enolate intermediate. This intermediate then nucleophilically attacks a positively charged bromine ion to yield the final α-bromo ketone. nih.govresearchgate.net

Another common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.gov The reaction can be catalyzed by substances like acidic aluminum oxide, and the choice of solvent and temperature can significantly influence the reaction's yield and selectivity. nih.gov For example, refluxing 3-chloroacetophenone with NBS in methanol (B129727) in the presence of acidic Al₂O₃ can produce 2-bromo-1-(3-chlorophenyl)ethanone.

The following table summarizes the α-bromination of various acetophenone derivatives using N-bromosuccinimide.

| Substrate | Product | Yield (%) |

| Acetophenone | 2-Bromoacetophenone | 89 |

| 4'-Hydroxyacetophenone | 2-Bromo-4'-hydroxyacetophenone | 71 |

| 3'-Chloroacetophenone | 2-Bromo-1-(3-chlorophenyl)ethanone | Not specified |

| Reaction Conditions: Substrate (10 mmol), N-bromosuccinimide (12 mmol), and 10% (w/w) acidic Al₂O₃ in methanol (20 mL) at reflux temperature. nih.gov |

Advanced Bromination Techniques for Selective Monobromination

Achieving selective monobromination is crucial to avoid the formation of di- or poly-brominated byproducts. zenodo.org Several advanced techniques have been developed to enhance the selectivity of the α-bromination reaction.

One approach involves the use of specific catalytic systems. For example, bromodimethylsulfonium bromide (BDMS) in the presence of magnesium oxide nanoparticles has been shown to be an efficient and environmentally friendly method for the regioselective monobromination of aromatic carbonyl compounds. researchgate.net

Electrochemical methods also offer a high degree of control over the reaction. The electrochemical α-bromination of acetophenone using in situ generated bromonium ions from ammonium (B1175870) bromide has demonstrated high yields and current efficiency, particularly at a specific charge per mole. rsc.org

Furthermore, the choice of the brominating agent and reaction conditions can be tailored to favor monobromination. For instance, using a slight stoichiometric excess of bromine in methanol at low temperatures (0-5°C) can selectively brominate the acetyl side-chain of acetophenone derivatives. zenodo.org Phase-transfer catalysis has also been employed to facilitate the reaction. zenodo.org

The table below highlights different brominating agents and their effectiveness.

| Brominating Agent | Substrate | Product | Key Features |

| Bromine in Methanol | Acetophenone derivatives | α-Bromoacetophenones | Selective for side-chain bromination. zenodo.org |

| Copper(II) Bromide | Ketones | α-Bromoketones | Clean and direct method. researchgate.netchemicalbook.com |

| Pyridine Hydrobromide Perbromide | Acetophenone derivatives | α-Bromoacetophenone derivatives | Safe, high yield, and cost-effective. nih.gov |

| N-Bromosuccinimide (NBS) | Acetophenone derivatives | α-Bromoacetophenones | Often used with a catalyst. nih.gov |

Reduction Strategies for the Formation of the Secondary Alcohol Functionality

Once the α-haloketone precursor, 2-bromo-1-(3-chlorophenyl)ethanone, is synthesized, the next step is the reduction of its carbonyl group to form the secondary alcohol, this compound.

Non-Stereoselective Reduction Approaches

A common and straightforward method for the reduction of α-haloketones is the use of sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net This reagent is a versatile and relatively mild reducing agent that readily reduces the carbonyl group of ketones to secondary alcohols. The reaction is typically carried out in a protic solvent like ethanol (B145695). This approach is generally non-stereoselective, meaning it produces a racemic mixture of the two possible enantiomers of the alcohol.

The reaction of α-haloketones with sodium borohydride is a widely used process for obtaining halohydrins, which are valuable synthetic intermediates. nih.gov

Catalytic Hydrogenation Methods for Carbonyl Reduction

Catalytic hydrogenation is another important method for the reduction of aldehydes and ketones to alcohols. libretexts.orgyoutube.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.org For the reduction of ketones to secondary alcohols, this method is highly effective. libretexts.orgchemistrytalk.org

The hydrogenation of a carbonyl group is generally slower than that of a carbon-carbon double bond, often requiring more vigorous conditions. libretexts.org However, it offers the advantage of a simple workup, where the product can often be isolated by filtering off the catalyst followed by distillation. libretexts.org While catalytic hydrogenation is a powerful tool, achieving selectivity in molecules with multiple reducible functional groups can be challenging. libretexts.org

The following table provides an overview of reduction methods for carbonyl compounds.

| Reduction Method | Reducing Agent/Catalyst | Substrate | Product | Key Characteristics |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Ketones | Secondary Alcohols | Non-stereoselective, mild conditions. nih.gov |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Ketones | Secondary Alcohols | Clean workup, can be highly efficient. libretexts.orgchemistrytalk.org |

| Transfer Hydrogenation | Isopropanol, Formic Acid | Ketones | Alcohols | Uses organic molecules as the hydrogen source. wikipedia.org |

Stereoselective Synthesis of Enantiopure 2 Bromo 1 3 Chlorophenyl Ethanol

Asymmetric Reduction via Biocatalysis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. The asymmetric reduction of the prochiral ketone, 2-bromo-1-(3-chlorophenyl)ethanone (B1584072), to the corresponding chiral alcohol is a key application of this technology. This transformation is achieved through two primary biocatalytic approaches: whole-cell biotransformations and the use of isolated enzymes.

Whole-Cell Biotransformations Utilizing Microorganisms

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. This method is often cost-effective as it circumvents the need for enzyme purification.

Yeast strains are widely recognized for their potent ketoreductase activity. Research has demonstrated the efficacy of Candida ontarioensis in the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, a structurally related substrate, to the corresponding (R)-alcohol with exceptional enantiomeric excess (ee) and yield. cjcatal.com In one study, resting cells of C. ontarioensis converted the substrate at a concentration of 10 g/L to the product with 99.9% ee and 99.0% yield. cjcatal.com Pre-treatment of the cells with cetyltrimethylammonium bromide to increase cell permeability led to a more than two-fold increase in activity, achieving a 97.5% yield and 99.9% ee in a shorter reaction time of 24 hours, even at a higher substrate concentration of 30 g/L. cjcatal.com

Similarly, Rhodotorula glutinis has been successfully employed for the asymmetric reduction of various acetophenone (B1666503) analogues. nih.gov Immobilized cells of R. glutinis have shown the ability to be reused multiple times, producing chiral alcohols with over 99% ee for the (S)-enantiomer. nih.gov These findings highlight the potential of yeast-mediated biotransformations for the efficient and highly enantioselective synthesis of 2-Bromo-1-(3-chlorophenyl)ethanol.

Table 1: Asymmetric Reduction of 2-chloro-1-(3-chlorophenyl)ethanone using Candida ontarioensis

| Biocatalyst | Substrate Concentration (g/L) | Enantiomeric Excess (ee) (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Resting Cells | 10 | 99.9 | 99.0 | Not specified |

| Permeabilized Cells | 30 | 99.9 | 97.5 | 24 |

Data sourced from a study on the asymmetric reduction of a related chloro-ketone. cjcatal.com

Filamentous fungi are another rich source of biocatalysts for asymmetric reductions. Geotrichum candidum, in particular, has been extensively studied for its ability to reduce ketones. nih.govrsc.org Immobilized cells of G. candidum have demonstrated enhanced stability and reusability compared to free cells. nih.gov For instance, agar-immobilized G. candidum cells showed a significant improvement in bioreduction activities for substrates like 1-(3-bromophenyl)ethan-1-one, achieving yields up to 97% with an impressive 99% ee. nih.gov Furthermore, these immobilized cells maintained over 90% of their activity across a broad pH range (3.5–11) and could be reused for multiple cycles with minimal loss of activity. nih.gov The stereoselectivity of Geotrichum candidum can be influenced by the reaction medium; in organic solvents, it can produce (S)-1-arylethanols from the corresponding ketones, whereas in aqueous media, the stereoselectivity may differ. rsc.org

While specific data on the use of Ashbya gossypii and Brettanomyces custersianus for the reduction of 2-bromo-1-(3-chlorophenyl)ethanone is not as readily available, the broad substrate tolerance of many fungal reductases suggests their potential applicability.

Table 2: Stability of Free vs. Immobilized Geotrichum candidum Cells

| Condition | Free Cells | Agar-Immobilized Cells |

|---|---|---|

| pH Stability | Highly sensitive to acidic and alkaline conditions | Maintained >90% activity between pH 3.5-11 |

| Thermostability | Almost no activity after 1h at 60 °C | Kept 99% activity after 1h at 60 °C |

| Storage Stability | Activity decreased after 6 days at 4 °C | Stable for 80 days at 4 °C with no activity loss |

| Reusability | Lost almost all activity by the third cycle | Retained almost 99% activity after four cycles |

Data based on the stability of G. candidum AS 2.361. nih.gov

Enzymatic Catalysis Utilizing Isolated Enzymes

The use of isolated enzymes offers greater control over reaction conditions and can lead to higher purity products by eliminating side reactions from other cellular components.

Carbonyl reductases are enzymes specifically responsible for the reduction of carbonyl groups. The enantioselective reduction of ketones is a well-established application of these enzymes. While specific studies on carbonyl reductases for 2-bromo-1-(3-chlorophenyl)ethanone are limited, the principles are well-documented for analogous substrates. These enzymes, often requiring a cofactor such as NAD(P)H, can be used in their free form or immobilized to enhance stability and facilitate reuse. The choice of reductase can determine the stereochemical outcome, allowing for the selective production of either the (R) or (S) enantiomer of the desired alcohol.

An alternative to asymmetric reduction is the kinetic resolution of a racemic mixture of this compound. Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents. mdpi.commdpi.com In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase (B570770), leaving the unreacted enantiomer in high enantiomeric excess. jocpr.com

For example, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has yielded excellent results, with enantiomeric excesses greater than 99% for both the remaining (S)-alcohol and the (R)-acetylated product. mdpi.com The choice of lipase and reaction conditions, such as the acyl donor and solvent, is crucial for achieving high enantioselectivity and conversion. mdpi.comresearchgate.net This method provides a robust pathway to obtain both enantiomers of this compound in high optical purity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromo-1-(3-chlorophenyl)ethanone |

| 2-chloro-1-(3-chlorophenyl)ethanone |

| (R)-2-chloro-1-(3-chlorophenyl)ethanol |

| 1-(3-bromophenyl)ethan-1-one |

| (S)-1-arylethanols |

| (R)-1-arylethanols |

| (S)-alcohol |

| (R)-acetylated product |

Optimization of Bioreaction Conditions for Enhanced Enantioselectivity and Yield

Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, offers a highly effective route for the asymmetric reduction of the prochiral ketone, 2-bromo-1-(3-chlorophenyl)ethanone, to the corresponding chiral alcohol. The efficiency and stereoselectivity of these bioreductions are highly dependent on the optimization of reaction parameters.

Key strategies for optimization include adjusting substrate concentration, permeabilizing cell membranes for improved mass transfer, and implementing coenzyme regeneration systems. An analogous study on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using the resting cells of Candida ontarioensis provides a clear framework for this optimization. cjcatal.com Initially, at a substrate concentration of 10 g/L under optimal pH and temperature, the reaction achieved a 99.0% yield and an outstanding enantiomeric excess (ee) of 99.9%. cjcatal.com

However, a significant challenge in whole-cell catalysis is the low mass transfer rate of the substrate across the cell membrane. researchgate.net To overcome this, cell permeabilization is employed. Treatment with cetyltrimethylammonium bromide (CTAB) was shown to increase the catalytic activity of Candida ontarioensis cells by more than double. This enhancement allowed for a substantial increase in the substrate loading to 30 g/L, which resulted in a 97.5% yield and 99.9% ee within a shortened reaction time of 24 hours. cjcatal.com

Another critical factor is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed during the reduction. To make the process economically viable on a preparative scale, an efficient cofactor regeneration system is essential. A common approach is to use a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase, oxidizes a cheap co-substrate like glucose, thereby regenerating the NADPH required by the primary carbonyl reductase. researchgate.netnih.gov In some cases, highly efficient microbial systems or engineered enzymes can complete the conversion without the need for additional cofactors, relying on the cell's own metabolic processes. researchgate.net

Table 1: Effect of Substrate Concentration and Cell Permeabilization on the Bioreduction of 2-chloro-1-(3-chlorophenyl)ethanone

| Condition | Substrate Concentration (g/L) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Resting Cells | 10 | 99.0 | >99.9 | - | cjcatal.com |

| CTAB-Permeabilized Cells | 30 | 97.5 | >99.9 | 24 | cjcatal.com |

Chemoenzymatic Strategies Integrating Chemical and Biocatalytic Steps

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations into a single, efficient process. In the context of producing enantiopure this compound, a typical strategy would involve the chemical synthesis of the precursor ketone, 2-bromo-1-(3-chlorophenyl)ethanone, followed by a highly stereoselective biocatalytic reduction to the desired chiral alcohol.

The synthesis of the α-bromoketone precursor can be accomplished through various chemical methods, such as the bromination of 1-(3-chlorophenyl)ethanone. This chemical step is often robust and high-yielding but produces a prochiral ketone. The subsequent step leverages the exquisite stereoselectivity of an enzyme. As discussed previously, a carbonyl reductase from a microorganism like Candida or Rhizopus arrhizus can reduce the ketone to a single enantiomer of the alcohol with very high enantiomeric excess (≥92%). researchgate.net

This approach harnesses the strengths of both disciplines: the versatility and scalability of chemical synthesis for creating the substrate and the unparalleled stereocontrol of biocatalysis for the key asymmetric transformation. This integration avoids the need for chiral chemical reagents or catalysts in the reduction step, which can be expensive or require harsh reaction conditions, while still benefiting from a reliable chemical route to the starting material.

Reactivity and Transformations of 2 Bromo 1 3 Chlorophenyl Ethanol

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom bonded to the bromine in 2-Bromo-1-(3-chlorophenyl)ethanol is electrophilic due to the electron-withdrawing nature of the halogen. pressbooks.pub This makes it susceptible to attack by nucleophiles, resulting in the displacement of the bromide ion, which is a good leaving group. pressbooks.pub These reactions typically proceed via an S(_N)2 mechanism, especially with strong nucleophiles. vanderbilt.edu

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse array of products. For instance, reaction with cyanide ions would yield 3-(3-chlorophenyl)-3-hydroxypropanenitrile, while reaction with alkoxides would result in the formation of the corresponding ethers. The efficiency of these reactions can be influenced by factors such as the choice of solvent and the nature of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Cyanide (CN⁻) | 3-(3-chlorophenyl)-3-hydroxypropanenitrile |

| Azide (B81097) (N₃⁻) | 2-azido-1-(3-chlorophenyl)ethanol |

| Thiolates (RS⁻) | 2-(alkylthio)-1-(3-chlorophenyl)ethanol |

| Amines (RNH₂) | 2-amino-1-(3-chlorophenyl)ethanol |

Cyclization Reactions to Form Substituted Styrene (B11656) Oxides (Epoxides)

One of the most significant reactions of this compound is its conversion to 2-(3-chlorophenyl)oxirane, a substituted styrene oxide or epoxide. This intramolecular reaction is typically promoted by the presence of a base. wikipedia.orgyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide ion. youtube.comyoutube.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom in an intramolecular S(_N)2 reaction. youtube.comyoutube.comyoutube.com This process results in the formation of a three-membered epoxide ring and the elimination of a bromide ion. youtube.com

The stereochemistry of the starting halohydrin is crucial in this transformation. For the intramolecular S(_N)2 reaction to occur efficiently, the hydroxyl group and the bromine atom must be in an anti-periplanar conformation. chemistrysteps.com This ensures proper orbital alignment for the backside attack of the nucleophile on the carbon-bromine bond. chemistrysteps.com A process for producing optically active (-)-substituted styrene oxide involves the asymmetric reduction of 2-bromo-1-(3'-chlorophenyl)ethanone to (-)-2-bromo-1-(3'-chlorophenyl)ethanol, which is then cyclized under alkaline conditions. google.com

Table 2: Conditions for Epoxide Formation

| Base | Solvent | Reaction Condition |

|---|---|---|

| Sodium hydroxide (B78521) (NaOH) | Water/Ethanol (B145695) | Room Temperature |

| Potassium hydroxide (KOH) | Ethanol | Reflux |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

Rearrangement Pathways Involving Halogen and Hydroxyl Groups

Under certain conditions, particularly in the presence of strong acids or upon heating, halohydrins like this compound can undergo rearrangement reactions. fiveable.me One possible pathway involves a 1,2-hydride shift. If a carbocation is formed at the carbon bearing the hydroxyl group (for instance, through protonation of the hydroxyl group followed by loss of water), a hydride ion from the adjacent carbon can migrate, leading to a more stable carbocation. Subsequent reaction with a nucleophile would result in a rearranged product.

Another potential rearrangement is a 1,2-halogen shift. In this scenario, the bromine atom migrates to the adjacent carbon. The mechanism of such rearrangements can be complex and may involve the formation of bridged halonium ion intermediates. fiveable.me The specific pathway followed and the resulting products will depend on the reaction conditions and the stability of the various intermediates.

Selective Functional Group Interconversions

The hydroxyl and bromo functionalities in this compound can be selectively modified to create a range of other useful compounds.

The secondary alcohol group can be oxidized to a ketone, yielding 2-bromo-1-(3-chlorophenyl)ethanone (B1584072). rsc.org This transformation can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone is a versatile intermediate for further synthetic manipulations. synzeal.compharmaffiliates.comnih.gov

Conversely, the bromine atom can be selectively reduced to a hydrogen atom, affording 1-(3-chlorophenyl)ethanol. nih.gov This reduction can be accomplished using reducing agents like tributyltin hydride or through catalytic hydrogenation under appropriate conditions.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. sinica.edu.tw This enhances the electrophilicity of the carbon atom, facilitating subsequent nucleophilic substitution reactions at this position.

Table 3: Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Secondary Alcohol | Pyridinium chlorochromate (PCC) | Ketone |

| Bromo | Tributyltin hydride (Bu₃SnH) | Alkane |

| Secondary Alcohol | p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate |

Applications of 2 Bromo 1 3 Chlorophenyl Ethanol As a Chiral Building Block and Synthetic Intermediate

Precursor in the Stereoselective Synthesis of Optically Active Epoxides

One of the most fundamental and widely exploited applications of 2-Bromo-1-(3-chlorophenyl)ethanol is its role as a direct precursor to optically active epoxides. Halohydrins readily undergo an intramolecular SN2 reaction upon treatment with a base to form an epoxide ring. orgsyn.org This cyclization occurs with inversion of configuration at the carbon atom bearing the halogen.

The synthesis of an enantiomerically pure epoxide from this route begins with the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(3-chlorophenyl)ethanone (B1584072). This reduction is a critical step that establishes the stereochemistry of the final product. Both chemical and biocatalytic methods are employed to achieve high enantioselectivity. For instance, enantioselective borane-mediated reduction using chiral catalysts can produce the desired (R)- or (S)-halohydrin in high enantiomeric excess (ee). clockss.org Subsequently, treatment of the purified chiral halohydrin with a simple base, such as sodium hydroxide (B78521) or potassium tert-butoxide, efficiently yields the corresponding chiral epoxide, (R)- or (S)-2-(3-chlorophenyl)oxirane. clockss.org

These chiral epoxides are highly sought-after intermediates themselves, as their strained three-membered ring can be opened regioselectively and stereoselectively by a wide variety of nucleophiles to introduce new functional groups and build molecular complexity. lookchem.com

Table 1: General Scheme for Stereoselective Epoxide Synthesis

| Step | Transformation | Reagents & Conditions | Product |

| 1 | Asymmetric Reduction | 2-bromo-1-(3-chlorophenyl)ethanone, Chiral reducing agent (e.g., borane (B79455) with a chiral catalyst) | (R)- or (S)-2-Bromo-1-(3-chlorophenyl)ethanol |

| 2 | Intramolecular Cyclization | (R)- or (S)-2-Bromo-1-(3-chlorophenyl)ethanol, Base (e.g., NaOH, t-BuOK) | (S)- or (R)-2-(3-chlorophenyl)oxirane |

Chiral Auxiliary in the Construction of Complex Molecular Architectures

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. While this compound's primary role is that of a chiral building block or "synthon" where its atoms are integrated into the final molecular structure, the principle of using such defined stereocenters is central to constructing complex molecules.

As a chiral building block, the well-defined (R) or (S) configuration of the hydroxyl-bearing carbon in this compound serves as a stereochemical foundation. When it is converted to its corresponding epoxide, the epoxide's stereochemistry dictates the stereochemical outcome of subsequent ring-opening reactions. This strategy is fundamental in the synthesis of polyketide natural products and other intricate architectures where a sequence of stereocenters must be installed with high fidelity. lookchem.com The 3-chlorophenyl group itself can be a key pharmacophore or a handle for further synthetic modifications, such as cross-coupling reactions. Therefore, the compound provides not just a stereocenter but also a functionalized aromatic ring, making it a valuable starting point for the convergent synthesis of complex targets.

Intermediacy in the Synthesis of Pharmacologically Active Compounds (e.g., β3-Adrenergic Receptor Agonists)

The 3-chlorophenyl ethanolamine (B43304) scaffold is a core structural motif in a number of pharmacologically active compounds, most notably agonists of the β3-adrenergic receptor (β3-AR). nih.govnih.gov These receptors are a validated therapeutic target for conditions such as overactive bladder (OAB). nih.gov The enantiomerically pure halohydrin is a key intermediate for accessing these drugs.

A highly efficient method for producing the closely related (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate for β3-AR agonists, utilizes a chemoenzymatic approach. cjcatal.com This process involves the asymmetric reduction of the precursor ketone, 2-chloro-1-(3-chlorophenyl)ethanone, using a whole-cell biocatalyst. Studies have shown that resting cells of Candida ontarioensis can reduce the ketone to the (R)-alcohol with exceptional yield and enantioselectivity. cjcatal.com Treating the cells with a permeabilizing agent like cetyltrimethylammonium bromide can further enhance the reaction rate by overcoming substrate transport limitations across the cell membrane. cjcatal.com

This biocatalytic reduction provides the (R)-halohydrin, which is then converted into the final β3-AR agonist through a series of steps, typically involving the displacement of the halogen with a suitable amine side chain. The high enantiomeric purity of the halohydrin intermediate is critical for the pharmacological activity and safety profile of the final drug, as different enantiomers can have vastly different biological effects.

Table 2: Biocatalytic Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol cjcatal.com

| Catalyst | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Reaction Time |

| Resting C. ontarioensis Cells | 10 g/L | 99.0% | >99.9% | 48 h |

| Permeabilized C. ontarioensis Cells | 30 g/L | 97.5% | >99.9% | 24 h |

Utility in the Synthesis of Diverse Heterocyclic Compounds

The chemical functionalities of this compound make it a versatile precursor for the synthesis of various heterocyclic systems, which form the backbone of a vast number of pharmaceuticals. The most direct application involves its conversion to the corresponding chiral epoxide, which then serves as the key electrophile.

A prominent example is the synthesis of substituted 2-oxazolidinones. These five-membered heterocyclic rings are present in several classes of drugs, including antibiotics. The synthesis can be achieved by reacting the chiral epoxide derived from this compound with an isocyanate or a carbamate. orgsyn.org This reaction sequence installs the 3-chlorophenyl group at the 5-position of the oxazolidinone ring with a defined stereochemistry, which is transferred from the starting halohydrin.

Furthermore, the epoxide intermediate can be opened with other nitrogen-containing nucleophiles to access different heterocycles. For example, reaction with sodium azide (B81097) followed by reduction and cyclization can lead to the formation of vicinal amino alcohols or aziridines. Reaction with triazoles can be used to synthesize chiral triazole-containing drug candidates. epo.org This flexibility makes this compound a powerful starting material for generating libraries of chiral heterocyclic compounds for drug discovery programs.

Table 3: General Pathway to Chiral 5-Substituted-2-Oxazolidinones

| Step | Starting Material | Reagent | Intermediate/Product | Heterocycle Formed |

| 1 | (R)-2-Bromo-1-(3-chlorophenyl)ethanol | Base (e.g., NaOH) | (S)-2-(3-chlorophenyl)oxirane | Epoxide |

| 2 | (S)-2-(3-chlorophenyl)oxirane | Aryl isocyanate (Ar-NCO) | (R)-5-(3-chlorophenyl)-3-aryl-2-oxazolidinone | Oxazolidinone |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-bromo-1-(3-chlorophenyl)ethanol, and how can reaction conditions be optimized?

A1. A common method involves the reduction of 2-bromo-1-(3-chlorophenyl)ethanone (a precursor) using reducing agents like sodium borohydride (NaBH₄) or microbial biocatalysts. For example, microbial asymmetric reduction (e.g., using Candida ontarioensis cells) can yield high enantiomeric excess (ee) in chiral alcohols, though this method is typically applied to chloro analogs . Optimization includes controlling solvent polarity (e.g., ethanol/water mixtures), temperature (20–40°C), and substrate concentration (10–30 g/L). Permeabilizing microbial cells with surfactants like cetyltrimethylammonium bromide (CTAB) can enhance reaction rates by improving substrate accessibility .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : The bromine and chlorine substituents deshield adjacent protons, causing distinct splitting patterns. For example, the ethanol -OH proton typically appears as a broad singlet (~1–5 ppm), while aromatic protons resonate at 7.0–7.8 ppm due to the electron-withdrawing effects of Cl and Br .

- ¹³C NMR : The carbonyl carbon (C=O) in the precursor (ethanone) appears at ~190–195 ppm, while the alcohol carbon (C-OH) in the product shifts to ~60–70 ppm .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows molecular ion peaks at m/z 248 (M⁺ for C₈H₇BrClO), with fragmentation patterns dominated by loss of Br (79.9 amu) or Cl (35.5 amu) .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

A3. Key precautions include:

- Storage : Keep under nitrogen at 2–8°C to prevent oxidation or moisture absorption .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

A4. Regioselectivity in nucleophilic substitution or condensation reactions (e.g., forming thiazoles or Mannich bases) is influenced by:

- Steric Effects : Bulky substituents on the phenyl ring direct reactivity to less hindered positions.

- Electronic Effects : Electron-withdrawing groups (Cl, Br) activate specific sites for electrophilic attack. For example, in cyclization reactions with 2-bromo-1-(4-bromophenyl)ethanone, the para-Br group enhances electrophilicity at the carbonyl carbon .

- Catalysis : Anhydrous potassium carbonate in DMF/2-propanol mixtures can promote selective cyclization by scavenging HBr, driving reactions to completion .

Q. Q5. What computational tools are used to predict the fragmentation pathways of this compound in mass spectrometry?

A5. Software like Chem3D Pro 12.0.2 calculates atomic charges and simulates fragmentation based on the nitrogen rule (odd/even electron counts). For example:

Q. Q6. How do structural analogs of this compound compare in antimicrobial activity, and what design principles enhance efficacy?

A6. Analogs like 2-(arylidenehydrazono)-thiazoles exhibit improved bioactivity due to:

- Hydrophobic Interactions : Chlorine and bromine substituents increase lipophilicity, enhancing membrane penetration.

- Resonance Effects : Conjugation between the thiazole ring and aryl groups stabilizes charge-transfer interactions with microbial enzymes .

- Structure-Activity Relationships (SAR) : Meta-substitution on the phenyl ring (e.g., 3-Cl) is critical for binding to bacterial efflux pumps .

Methodological Considerations

Q. Q7. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

A7. Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., hexane vs. ethanol) yield different crystal forms.

- Impurities : Trace solvents or byproducts (e.g., unreacted ethanone) alter melting points. Use HPLC (≥95% purity) or differential scanning calorimetry (DSC) to verify homogeneity .

- Instrument Calibration : Regularly calibrate NMR spectrometers with tetramethylsilane (TMS) or MS with standard reference compounds .

Q. Q8. What strategies improve the enantiomeric purity of this compound in asymmetric syntheses?

A8. Key approaches include:

- Chiral Catalysts : Use Ru-BINAP complexes for transfer hydrogenation, achieving >90% ee.

- Biocatalysis : Engineered ketoreductases (e.g., KRED-101) selectively reduce prochiral ketones.

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Shvo’s catalyst) with lipases to racemize intermediates in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.